molecular formula C8H11NOS B13287145 Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol

Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol

Cat. No.: B13287145
M. Wt: 169.25 g/mol
InChI Key: PMZJCCKRGUOMEP-UHFFFAOYSA-N
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Description

Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol is a chemical compound that features a cyclopropyl group attached to a thiazole ring, which is further substituted with a methyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol typically involves the reaction of cyclopropyl ketones with thioamides under specific conditions. One common method includes the use of cyclopropyl ketone and 4-methylthioamide in the presence of a base such as sodium hydride, followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent but often involve the use of strong acids or bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(4-methyl-1,3-thiazol-2-YL)ketone, while reduction could produce cyclopropyl(4-methyl-1,3-thiazol-2-YL)methane .

Scientific Research Applications

Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

  • Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanamine
  • Cyclopropyl(4-methyl-1,3-thiazol-2-YL)ketone
  • Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methane

Comparison: Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. For instance, the methanol derivative may exhibit different solubility and pharmacokinetic properties compared to the methanamine or ketone derivatives .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methanol

InChI

InChI=1S/C8H11NOS/c1-5-4-11-8(9-5)7(10)6-2-3-6/h4,6-7,10H,2-3H2,1H3

InChI Key

PMZJCCKRGUOMEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(C2CC2)O

Origin of Product

United States

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